molecular formula C25H25FN2O4 B11561562 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B11561562
M. Wt: 436.5 g/mol
InChI Key: DBQHMZWONUHVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethanol intermediate. This can be achieved through the reaction of 2-fluorobenzaldehyde with a reducing agent such as sodium borohydride.

    Coupling with Phenylmethanol: The 2-fluorophenylmethanol is then coupled with 3-hydroxybenzyl alcohol using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) to form the 3-[(2-fluorophenyl)methoxy]phenylmethanol intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction with 4-aminomorpholine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired amine.

    Formation of the Benzoic Acid Derivative: Finally, the amine is reacted with 2-chlorobenzoic acid under basic conditions (e.g., using sodium hydroxide) to yield 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with new functional groups replacing existing ones

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

Chemistry

In chemistry, 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

    Proteins: Interaction with proteins can affect their function and stability, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
  • 5-[({3-[(2-Bromophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
  • 5-[({3-[(2-Methylphenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid

Uniqueness

The uniqueness of 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H25FN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30)

InChI Key

DBQHMZWONUHVBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.